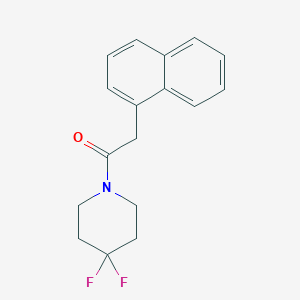

1-(4,4-Difluoropiperidin-1-yl)-2-(naphthalen-1-yl)ethan-1-one

Description

1-(4,4-Difluoropiperidin-1-yl)-2-(naphthalen-1-yl)ethan-1-one is a chemical compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name |

1-(4,4-difluoropiperidin-1-yl)-2-naphthalen-1-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2NO/c18-17(19)8-10-20(11-9-17)16(21)12-14-6-3-5-13-4-1-2-7-15(13)14/h1-7H,8-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMGVTAJLGQYMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C(=O)CC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4,4-Difluoropiperidin-1-yl)-2-(naphthalen-1-yl)ethan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4,4-difluoropiperidine and 2-naphthalen-1-ylethanone.

Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. This could include the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction parameters.

Chemical Reactions Analysis

1-(4,4-Difluoropiperidin-1-yl)-2-(naphthalen-1-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions: Typical reagents include strong bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1-(4,4-Difluoropiperidin-1-yl)-2-(naphthalen-1-yl)ethan-1-one has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: It may be used in the study of biological pathways and interactions, particularly those involving fluorinated compounds.

Industry: It can be used in the development of new materials and chemicals with specialized properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(4,4-Difluoropiperidin-1-yl)-2-(naphthalen-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The fluorine atoms in the piperidine ring can enhance the compound’s binding affinity to certain receptors or enzymes, potentially leading to altered biological activity. The naphthalene moiety may also contribute to the compound’s overall pharmacological profile by interacting with hydrophobic regions of target proteins.

Comparison with Similar Compounds

1-(4,4-Difluoropiperidin-1-yl)-2-(naphthalen-1-yl)ethan-1-one can be compared with other similar compounds, such as:

1-(4,4-Difluoropiperidin-1-yl)-2-methoxyethanone: This compound features a methoxy group instead of a naphthalene moiety, which may result in different chemical and biological properties.

(4,4-Difluoropiperidin-1-yl)-[(2R)-piperidin-2-yl]methanone: This compound has a piperidine ring in place of the naphthalene moiety, potentially leading to different reactivity and applications.

4-(4,4-Difluoro-1-piperidyl)aniline: This compound contains an aniline group instead of the naphthalene moiety, which may affect its chemical behavior and biological activity.

The uniqueness of 1-(4,4-Difluoropiperidin-1-yl)-2-(naphthalen-1-yl)ethan-1-one lies in its specific combination of a fluorinated piperidine ring and a naphthalene moiety, which can confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

1-(4,4-Difluoropiperidin-1-yl)-2-(naphthalen-1-yl)ethan-1-one, with the CAS number 2327532-31-8, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, biological activity, and relevant research findings, including case studies and data tables.

The molecular formula of 1-(4,4-Difluoropiperidin-1-yl)-2-(naphthalen-1-yl)ethan-1-one is , with a molecular weight of 289.32 g/mol. The structure features a piperidine ring substituted with two fluorine atoms and a naphthalene moiety, which may contribute to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 2327532-31-8 |

| Molecular Formula | C17H17F2NO |

| Molecular Weight | 289.32 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Anticancer Potential

Recent studies have indicated that compounds similar to 1-(4,4-Difluoropiperidin-1-yl)-2-(naphthalen-1-yl)ethan-1-one exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study evaluating related naphthoquinone-benzamide derivatives showed potent cytotoxic effects against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines. The MTT assay revealed that these compounds were more effective than cisplatin in certain cases, suggesting a promising avenue for further investigation into their anticancer properties .

The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. The cell cycle analysis indicated that certain derivatives increased the sub-G1 population of cells, indicating apoptosis . This suggests that 1-(4,4-Difluoropiperidin-1-yl)-2-(naphthalen-1-yl)ethan-1-one may similarly induce apoptotic pathways in malignant cells.

In Vitro Studies

In vitro studies have been pivotal in evaluating the biological activity of this compound. For example, researchers synthesized various derivatives and assessed their cytotoxicity using standard assays like MTT and colony formation assays. The results demonstrated that modifications to the piperidine or naphthalene components significantly influenced biological activity.

Structure-Activity Relationship (SAR)

A systematic analysis of structure–activity relationships (SAR) has been conducted to optimize the efficacy of similar compounds. By altering substituents on the piperidine or naphthalene rings, researchers identified key structural features that enhance anticancer activity while minimizing toxicity .

Q & A

Q. What are the recommended synthetic routes for 1-(4,4-difluoropiperidin-1-yl)-2-(naphthalen-1-yl)ethan-1-one, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with functionalization of the 4,4-difluoropiperidine scaffold. Key steps include:

- Alkylation : Reacting 4,4-difluoropiperidine with a naphthalene-containing electrophile (e.g., bromo- or chloroacetophenone derivatives) under basic conditions (e.g., NaH or K₂CO₃) in aprotic solvents like DMF or THF .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity .

- Optimization : Control reaction temperature (0–25°C for alkylation), solvent polarity, and stoichiometry to minimize side products like unreacted piperidine or over-alkylated species .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to verify the presence of the naphthalene aromatic protons (δ 7.2–8.5 ppm) and difluoropiperidine signals (δ 2.5–4.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (expected m/z ~302.2 for C₁₇H₁₇F₂NO) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) to assess purity (>95%) and detect trace impurities .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Target Docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., GPCRs or kinases). The naphthalene group may engage in π-π stacking, while the difluoropiperidine moiety enhances metabolic stability .

- SAR Studies : Modify substituents on the naphthalene ring or piperidine nitrogen to evaluate effects on binding affinity. For example, introducing electron-withdrawing groups (e.g., -NO₂) may improve target selectivity .

Q. What experimental strategies resolve contradictions in biological activity data across similar compounds?

- Dose-Response Curves : Perform assays (e.g., IC₅₀ determinations) across a wide concentration range (nM–µM) to distinguish true activity from assay noise .

- Off-Target Screening : Use panels like Eurofins’ CEREP to identify unintended interactions with unrelated receptors or enzymes .

- Metabolic Stability Tests : Incubate compounds with liver microsomes to assess if rapid metabolism explains inconsistent in vivo vs. in vitro results .

Q. How can crystallography or spectroscopy elucidate structural dynamics under physiological conditions?

- X-Ray Crystallography : Co-crystallize the compound with its target protein (e.g., using SHELX software for refinement) to resolve binding modes .

- Dynamic NMR : Monitor conformational changes in difluoropiperidine (e.g., chair-flip dynamics) in D₂O or PBS buffer to correlate flexibility with activity .

Methodological Challenges

Q. What are the pitfalls in scaling up synthesis, and how can they be mitigated?

- Side Reactions : At larger scales (>10 g), exothermic reactions may lead to thermal degradation. Use jacketed reactors with precise temperature control .

- Purification : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for cost-effective purification .

Q. How do fluorine atoms influence the compound’s physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.